5-Lipoxygenase (5-LOX) Inhibition: Quantitative Comparison Against Zileuton and Indazole Derivatives
1-Benzyl-3-hydroxy-1H-indazole exhibits measurable inhibitory activity against human 5-lipoxygenase (5-LOX) with an IC50 of 12,000 nM (12 µM) [1]. This stands in contrast to the clinically approved 5-LOX inhibitor zileuton, which demonstrates an IC50 of 36.46 nM—approximately 330-fold more potent [2]. However, 1-Benzyl-3-hydroxy-1H-indazole shows distinct selectivity as a fragment scaffold; in comparison, structurally related indazole derivatives designed for dual COX-2/5-LOX inhibition have achieved IC50 values as low as 77.37 nM [3]. The compound's modest potency at 5-LOX is consistent with its role as a starting fragment rather than an optimized drug candidate, enabling medicinal chemists to perform structure-activity relationship (SAR) expansion without confounding off-target effects .
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | IC50 = 12,000 nM |
| Comparator Or Baseline | Zileuton IC50 = 36.46 nM; Indazole derivative 7f IC50 = 77.37 nM |
| Quantified Difference | 12,000 nM vs. 36.46 nM (zileuton) and 77.37 nM (optimized indazole derivative) |
| Conditions | Human recombinant 5-LOX enzyme assay |
Why This Matters
Defines the compound's baseline enzymatic activity profile, enabling researchers to select it as a well-characterized fragment for SAR campaigns rather than a high-potency lead compound.
- [1] BindingDB. CHEMBL618020: IC50 = 12000 nM for human 5-Lipoxygenase. Target: Polyunsaturated fatty acid 5-lipoxygenase (ALOX5). View Source
- [2] Carter GW, et al. J Pharmacol Exp Ther. 1991;256(3):929-937. Zileuton 5-LOX inhibition: IC50 = 36.46 nM. View Source
- [3] Design, synthesis, and biological evaluation of dual-target COX-2/5-LOX inhibitors for the treatment of inflammation. Medicinal Chemistry Research. 2022; Compound 7f 5-LOX IC50 = 77.37 nM. View Source
